molecular formula C17H15BrN4O4 B11070982 2-[(4E)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one

2-[(4E)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11070982
M. Wt: 419.2 g/mol
InChI Key: GLBGMNDNSUIZIK-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a pyrazole ring, and a pyrimidinone moiety

Preparation Methods

The synthesis of 2-{4-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a hydroxy-methoxy phenyl compound, followed by condensation reactions to form the pyrazole and pyrimidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other brominated phenyl derivatives and pyrazole-pyrimidinone hybrids. What sets 2-{4-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • 2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile
  • β-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine

Properties

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

2-[(4E)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H15BrN4O4/c1-8-4-14(23)20-17(19-8)22-16(25)11(9(2)21-22)5-10-6-12(18)15(24)13(7-10)26-3/h4-7,24H,1-3H3,(H,19,20,23)/b11-5+

InChI Key

GLBGMNDNSUIZIK-VZUCSPMQSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C(=N2)C

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)C(=N2)C

Origin of Product

United States

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